Product packaging for 2-Methyl-4-(m-tolylethynyl)thiazole(Cat. No.:)

2-Methyl-4-(m-tolylethynyl)thiazole

Cat. No.: B10841874
M. Wt: 213.30 g/mol
InChI Key: LYHRSGPNRBPYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(m-tolylethynyl)thiazole is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It features a thiazole ring, a privileged scaffold in drug discovery, linked to a meta-substituted tolyl group via an ethynyl linker. The thiazole ring is a common motif in pharmaceuticals and natural products, renowned for its diverse biological activities . Researchers value this and similar thiazole derivatives for their potential in designing novel therapeutic agents. Thiazole-based compounds have demonstrated a broad spectrum of pharmacological properties in research settings, including antibacterial, antifungal, and anticancer activities . The structural framework is a key component in FDA-approved drugs and is frequently explored in the synthesis of new heterocyclic hybrids to enhance drug efficacy and overcome multi-drug resistance . The ethynyl linker in its structure is a valuable functional group in synthetic chemistry, often utilized in cross-coupling reactions to construct more complex molecular architectures for biological testing . This compound is supplied strictly for research and development purposes in laboratory settings. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NS B10841874 2-Methyl-4-(m-tolylethynyl)thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

2-methyl-4-[2-(3-methylphenyl)ethynyl]-1,3-thiazole

InChI

InChI=1S/C13H11NS/c1-10-4-3-5-12(8-10)6-7-13-9-15-11(2)14-13/h3-5,8-9H,1-2H3

InChI Key

LYHRSGPNRBPYDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC2=CSC(=N2)C

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 4 M Tolylethynyl Thiazole

Classical and Established Routes to Thiazole (B1198619) Rings

The foundational methods for thiazole synthesis have been adapted and refined over many decades. These classical routes provide the fundamental chemical logic for constructing the thiazole nucleus, which can then be further functionalized.

Adaptations of the Hantzsch Thiazole Synthesis for Ethynyl-Substituted Thiazoles

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains a cornerstone of thiazole chemistry. synarchive.comchemicalbook.com The reaction classically involves the condensation of an α-haloketone with a thioamide. synarchive.comscholaris.cayoutube.com This method is highly versatile and has been widely used for the preparation of various substituted thiazoles. mdpi.comasianpubs.org

The general mechanism proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com The aromaticity of the resulting thiazole provides a strong thermodynamic driving force for the reaction. youtube.com

To synthesize a precursor for 2-Methyl-4-(m-tolylethynyl)thiazole using the Hantzsch method, one would theoretically react a halo-substituted ketone bearing the m-tolyl ethynyl (B1212043) moiety with thioacetamide (B46855). The key challenge lies in the synthesis of the requisite α-haloketone precursor.

A plausible, though not explicitly detailed in the provided context for this specific molecule, adaptation would involve:

Preparation of an α-haloketone: This would likely start from an acetophenone (B1666503) derivative which is then halogenated at the alpha position.

Condensation with a thioamide: The resulting α-haloketone would then be reacted with a thioamide, such as thioacetamide, to form the 2-methylthiazole (B1294427) ring. youtube.comyoutube.com

The reaction conditions for Hantzsch synthesis are often conducted in a suitable solvent, and a base may be used to facilitate the final elimination step. youtube.com The reaction's success is often demonstrated by high yields and the ability to produce a wide array of substituted thiazoles. mdpi.comacs.org

Cook-Heilbron and Gabriel Syntheses Applied to Thiazole Precursors

While the Hantzsch synthesis is prominent, other classical methods like the Cook-Heilbron and Gabriel syntheses also offer pathways to thiazole derivatives, although their direct application to ethynyl-substituted thiazoles like the target compound is less commonly documented.

The Cook-Heilbron thiazole synthesis produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates. nih.govwikipedia.orgyoutube.com This method is particularly useful for introducing an amino group at the 5-position of the thiazole ring. scholaris.cawikipedia.org A key advantage is the use of mild reaction conditions. nih.govwikipedia.org

The Gabriel synthesis of thiazoles involves the reaction of α-acylamino ketones with a phosphorus pentasulfide. chemicalbook.com This method allows for the synthesis of 2,5-disubstituted thiazoles. scholaris.ca

While these methods are historically significant for thiazole synthesis, their adaptation for preparing this compound would require the synthesis of specialized precursors containing the m-tolylethynyl group. The Cook-Heilbron synthesis, for instance, would necessitate an α-aminonitrile with the desired ethynyl substituent.

Thioamide-Based Condensation Reactions

Thioamides are crucial building blocks in many thiazole syntheses, most notably the Hantzsch reaction. youtube.comekb.egnih.gov The nucleophilic sulfur atom of the thioamide readily attacks electrophilic carbon centers, initiating the cyclization process. youtube.com

Various condensation reactions involving thioamides have been developed. For example, the reaction of thioamides with α,β-unsaturated carbonyl compounds can lead to thiazoline (B8809763) intermediates, which can then be oxidized to thiazoles. rsc.org Another approach involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents. nih.gov

In the context of synthesizing this compound, a thioacetamide would be the logical choice to introduce the 2-methyl group. This would then be condensed with a suitable electrophile containing the m-tolylethynyl moiety. rsc.org

Modern Synthetic Strategies for Alkyne Integration and Thiazole Formation

More contemporary synthetic methods often focus on efficiency, atom economy, and the late-stage introduction of functional groups. Transition-metal catalysis has become a powerful tool in this regard. nih.govnih.gov

Transition-Metal Catalyzed C-H Functionalization and Alkynylation Routes

Direct C-H functionalization has emerged as a highly attractive strategy for the synthesis of substituted heterocycles, as it avoids the need for pre-functionalized starting materials. nih.govmdpi.com This approach allows for the direct coupling of a C-H bond in the thiazole ring with a suitable partner, such as an alkyne.

Palladium catalysts are particularly effective in mediating cross-coupling reactions to form carbon-carbon bonds. nih.govresearchgate.net Palladium-catalyzed C-H alkynylation would be a powerful method for the synthesis of this compound. This would typically involve the reaction of a 2-methylthiazole with an appropriately substituted alkyne, such as 1-ethynyl-3-methylbenzene, in the presence of a palladium catalyst and an oxidant.

The general catalytic cycle for such a reaction often involves:

C-H activation at the thiazole ring, often at the C4 or C5 position, to form a palladacycle intermediate.

Coordination of the alkyne to the palladium center.

Migratory insertion of the alkyne into the palladium-carbon bond.

Reductive elimination to release the alkynylated thiazole product and regenerate the active palladium catalyst.

While direct C-H alkynylation of the thiazole C4-position is a viable strategy, an alternative and more common approach is the Sonogashira coupling. This would involve a pre-functionalized thiazole, such as 4-bromo-2-methylthiazole (B1272499), which is then coupled with a terminal alkyne, 1-ethynyl-3-methylbenzene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Reactant 1 Reactant 2 Catalyst System Product Reaction Type
4-Bromo-2-methylthiazole1-Ethynyl-3-methylbenzenePd catalyst, Cu(I) co-catalyst, BaseThis compoundSonogashira Coupling
2-Methylthiazole1-Ethynyl-3-methylbenzenePd catalyst, OxidantThis compoundDirect C-H Alkynylation

These modern palladium-catalyzed methods offer significant advantages in terms of efficiency and the ability to introduce the complex alkynyl group in a late-stage functionalization step.

Copper-Mediated Cyclization Reactions

Copper-catalyzed reactions are pivotal in the formation of heterocyclic rings and in carbon-carbon bond formation. In the context of thiazole synthesis, copper catalysts, often in the form of copper(I) salts like copper(I) iodide (CuI), play a crucial role, particularly in reactions involving alkynes.

One prominent application is in the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. guidechem.comlibretexts.org While palladium is the primary catalyst, CuI is a critical co-catalyst that facilitates the reaction, often allowing it to proceed under milder conditions. libretexts.org The copper(I) ion reacts with the terminal alkyne to form a copper acetylide intermediate, which is a key reactive species in the catalytic cycle. chemwhat.com This methodology is directly relevant for introducing the m-tolylethynyl group onto a pre-formed 4-halo-2-methylthiazole ring.

Furthermore, copper has been used to catalyze cyclization reactions to form the thiazole ring itself or related heterocycles. For instance, copper-catalyzed tandem annulation reactions of amines, isothiocyanates, and diazo acetates have been developed to synthesize 2-iminothiazolidin-4-ones. nih.gov Another example is the copper-mediated cyclization of thiosemicarbazones, which can lead to the formation of thiadiazoles, highlighting copper's role in facilitating C-S and C-N bond formations. researchgate.net These principles can be adapted for the construction of the core thiazole structure.

Table 1: Examples of Copper's Role in Heterocyclic Synthesis

Reaction Type Copper Catalyst Role of Copper Reference
Sonogashira Coupling Copper(I) Iodide (CuI) Co-catalyst, formation of copper acetylide libretexts.orgmit.edu
Tandem Annulation Copper(I) Iodide (CuI) Catalyst for C-S/C-N bond formation nih.gov
Ring Expansion Not specified Catalyst for decarboxylative coupling researchgate.net
Other Metal-Catalyzed Methods for Alkyne Incorporation

Beyond copper, palladium is the most significant metal catalyst for alkyne incorporation, primarily through the Sonogashira cross-coupling reaction. organic-chemistry.org This reaction is arguably the most direct and widely used method for synthesizing arylalkynes and, by extension, heteroaryl-alkynes like this compound. The typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst. mit.edunih.gov However, numerous "copper-free" Sonogashira protocols have been developed to avoid issues associated with copper, such as alkyne homocoupling. libretexts.orgnih.gov These systems often use highly active palladium-phosphine complexes. nih.govrsc.org

Research has demonstrated the successful Sonogashira coupling of various halo-heterocycles with terminal alkynes. For example, 3,5-disubstituted-4-iodoisoxazoles have been effectively coupled with phenylacetylene (B144264) using a Pd(PPh₃)₂Cl₂ catalyst to afford the corresponding 4-alkynylisoxazoles in high yields. nih.gov This serves as a strong precedent for the coupling of a 4-halo-2-methylthiazole with 3-ethynyltoluene.

Other transition metals like rhodium and nickel have also been reported to catalyze the addition of C-H bonds across alkynes, which represents an alternative, though less common, strategy for incorporating alkyne fragments. nih.gov

Table 2: Palladium Catalysts and Ligands in Sonogashira Coupling

Palladium Catalyst Ligand Key Features Reference(s)
Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ Triphenylphosphine (B44618) (PPh₃) Classical, widely used system, often with CuI mit.edunih.gov
[DTBNpP]Pd(crotyl)Cl Di-tert-butylneopentylphosphine (DTBNpP) Air-stable precatalyst for copper-free, room temp. reactions nih.gov
Pd(OAc)₂ SPhos Efficient for copper-free coupling of bromoanilines beilstein-journals.org
PdCl₂(PPh₃)₂ Triphenylphosphine (PPh₃) Used for coupling on iodo-isoxazoles nih.gov

Environmentally Benign and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazoles to reduce environmental impact, minimize waste, and improve safety and efficiency. researchgate.netwikipedia.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. chemdad.com The Hantzsch thiazole synthesis, a fundamental method for building the thiazole ring, has been successfully adapted to microwave conditions. nih.gov Similarly, microwave-assisted protocols have been developed for the domino reactions of propargylamines with isothiocyanates to selectively produce 2-aminothiazoles. cymitquimica.com The rapid and efficient heating provided by microwaves can be particularly advantageous for reactions like the Sonogashira coupling, potentially reducing side reactions and catalyst degradation. cymitquimica.com

Catalyst-Free or Recyclable Catalyst Systems

Developing catalyst-free reactions or employing recyclable catalysts are key tenets of green chemistry. Several thiazole syntheses have been reported under catalyst-free conditions. For example, 2-arylbenzothiazoles can be synthesized simply by heating 2-aminothiophenol (B119425) and aryl aldehydes in an air/DMSO system, where DMSO and air act as the oxidants. One-pot, three-component syntheses of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates have also been achieved without any catalyst.

Where catalysts are necessary, the development of heterogeneous or recyclable systems is a major focus. Zeolite H-beta, a solid acid catalyst, has been used to facilitate the synthesis of 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole. cymitquimica.com Palladium-metalated porous organic polymers have also been designed as recyclable heterogeneous catalysts for thiazole synthesis. nih.gov

Solvent-Free or Alternative Solvent Reactions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many modern synthetic protocols aim to eliminate volatile organic solvents altogether or replace them with more benign alternatives. The Hantzsch synthesis of 2-aminothiazoles has been performed under solvent-free conditions, with reactants being ground together, leading to rapid and high-yielding reactions. libretexts.org

Water is an ideal green solvent, and several thiazole syntheses have been adapted to aqueous media. For instance, the N-sulfonylation of 2-aminothiazole (B372263) can be carried out in water using sodium acetate (B1210297) as a base. researchgate.net Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been employed as environmentally friendly reaction media for thiazole synthesis. cymitquimica.com

Specific Approaches for this compound Synthesis

While no single publication details a complete synthesis of this compound, a highly plausible and efficient route can be constructed from established methodologies found in the literature. The most logical approach involves a two-step sequence: the initial construction of a 2-methyl-4-halothiazole core, followed by a palladium- and copper-catalyzed Sonogashira cross-coupling reaction to introduce the m-tolylethynyl side chain.

Step 1: Hantzsch Synthesis of a 2-Methyl-4-halothiazole Intermediate

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. researchgate.net To obtain a suitable precursor for the Sonogashira coupling, a 2-methyl-4-halothiazole is required. This can be achieved by reacting thioacetamide with a 3-halo-2-butanone. However, a more direct and documented precursor is 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole, which can be synthesized by reacting 1-chloro-4-(trimethylsilyl)but-3-yn-2-one (B108500) with thioacetamide in DMF. cymitquimica.com This intermediate can then be desilylated to provide the terminal alkyne, 2-methyl-4-ethynylthiazole.

Alternatively, and perhaps more directly for the final step, a 4-halothiazole can be used. The synthesis of 2-amino-4-bromothiazole (B130272) is well-documented, proceeding from the Boc-protected carbamate. nih.gov While this provides a bromo-substituted thiazole, the amino group would need to be converted to a methyl group, adding complexity. A more straightforward approach would be the direct halogenation of 2-methylthiazole or the Hantzsch reaction between thioacetamide and a 3-halo-2-butanone, followed by halogenation at the 4-position if necessary.

Step 2: Sonogashira Coupling to Yield this compound

The Sonogashira coupling is the key step for installing the desired m-tolylethynyl group. guidechem.comorganic-chemistry.org This reaction would couple a 2-methyl-4-halothiazole (e.g., 2-methyl-4-iodothiazole or 2-methyl-4-bromothiazole) with 3-ethynyltoluene. The latter is a commercially available reagent.

Based on successful Sonogashira couplings of similar heterocyclic systems, a typical and effective set of reaction conditions can be proposed. nih.govbeilstein-journals.org

Proposed Synthesis of this compound

Reaction: Sonogashira cross-coupling

Reactants: 2-Methyl-4-iodothiazole and 3-Ethynyltoluene

Catalyst System: A combination of a palladium(II) precatalyst and a copper(I) co-catalyst is standard. Copper-free systems are also highly effective.

Base: An amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HX generated and to deprotonate the terminal alkyne.

Solvent: A polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common.

Table 3: Proposed Reaction Conditions for Sonogashira Coupling Step

Parameter Proposed Condition Rationale / Precedent
Aryl Halide 2-Methyl-4-iodothiazole Iodo-derivatives are generally more reactive than bromo-derivatives in Sonogashira coupling.
Alkyne 3-Ethynyltoluene The desired coupling partner, commercially available.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) A standard, effective, and commercially available catalyst for this transformation. nih.gov
Copper Co-catalyst CuI (1-5 mol%) Classic Sonogashira co-catalyst, accelerates the reaction. libretexts.org
Ligand Triphenylphosphine (PPh₃) Often added to stabilize the Pd(0) active species. Included in the precatalyst.
Base Triethylamine (Et₃N) Standard base for Sonogashira reactions.
Solvent Tetrahydrofuran (THF) Common solvent for this type of coupling.

| Temperature | Room Temperature to 60 °C | The reaction often proceeds well at or slightly above room temperature. |

This proposed synthesis leverages the reliability of the Hantzsch synthesis (or related methods) to build the core heterocycle and the power and specificity of the Sonogashira reaction to install the complex alkynyl side chain, representing a robust pathway to the target molecule, this compound.

Strategies for Introducing the Ethynyl-Tolyl Moiety

The most prevalent and efficient method for introducing the ethynyl-tolyl group onto the 2-methylthiazole scaffold is the Sonogashira cross-coupling reaction. nih.govorganic-chemistry.org This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com In the context of synthesizing this compound, this involves the coupling of a 4-halo-2-methylthiazole with m-tolylacetylene.

The key precursors for this transformation are a 2-methylthiazole derivative halogenated at the 4-position (typically with bromine or iodine) and 3-ethynyltoluene (m-tolylacetylene). The latter is a commercially available reagent. elsevierpure.comresearchgate.netorganic-chemistry.org The choice of the halogen on the thiazole ring can influence the reaction conditions and efficiency, with iodides generally being more reactive than bromides. nih.gov

The general Sonogashira coupling protocol employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base in a suitable organic solvent. organic-chemistry.org The reaction mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition to the carbon-halogen bond of the thiazole. Concurrently, the copper(I) salt facilitates the formation of a copper acetylide from the m-tolylacetylene, which then transmetalates with the palladium complex. Reductive elimination from the resulting palladium(II) complex yields the desired product, this compound, and regenerates the palladium(0) catalyst. youtube.com Copper-free Sonogashira protocols have also been developed to mitigate issues associated with the homocoupling of the alkyne. preprints.orgbeilstein-journals.org

Regioselective Functionalization at the 2- and 4-Positions

Achieving the desired substitution pattern on the thiazole ring is critical for the synthesis of the target molecule. The starting material, 2-methylthiazole, requires regioselective functionalization to introduce a halogen at the 4-position, making it amenable to the Sonogashira coupling.

Several methods have been reported for the synthesis of 4-halo-2-methylthiazoles. For instance, 4-bromo-2-methylthiazole can be synthesized from 2,4-dibromothiazole (B130268) via a reaction with butyllithium (B86547) followed by treatment with dimethylsulfate. researchgate.net Another approach involves the bromination of 4-methyl-2-aminothiazole. nih.gov The synthesis of 4-iodo-2-methylthiazole (B8817423) has also been described, starting from 4-methylthiazole (B1212942) through a reaction with butylmagnesium bromide and diisopropylamine, followed by the addition of iodine. nih.gov The selective functionalization at the C4 position is crucial as it dictates the final connectivity of the m-tolylethynyl group. Research has shown that in di-substituted thiazoles, such as 2,4-ditrifloylthiazoles, regioselective cross-coupling can be achieved, for example, at the C2-position, highlighting the ability to control functionalization at different positions of the thiazole ring. nih.gov

The synthesis of the 2-methylthiazole core itself can be accomplished through various established methods, such as the Hantzsch thiazole synthesis, which involves the condensation of thioacetamide with an α-haloketone. preprints.org

Optimization of Reaction Conditions and Yields

The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on the optimization of several reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₂Cl₂ and Pd(OAc)₂. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine ligands, such as triphenylphosphine (PPh₃) and bulky electron-rich phosphines like SPhos or XPhos, have been shown to be effective in similar cross-coupling reactions. rsc.org The use of N-heterocyclic carbene (NHC) ligands has also been reported to promote efficient Sonogashira couplings. beilstein-journals.org

Co-catalyst and Base: Copper(I) iodide (CuI) is the most common co-catalyst used to facilitate the formation of the acetylide. The choice and amount of base are also critical. Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used, serving both as a base and sometimes as the solvent. researchgate.net Other bases like potassium carbonate (K₂CO₃) have also been successfully employed. researchgate.net

Solvent and Temperature: The reaction is typically carried out in solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (B52724) (ACN). preprints.org The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the chosen catalytic system. Room-temperature Sonogashira reactions have been developed to improve the functional group tolerance and simplify the procedure. preprints.orgresearchgate.net

The yield of the coupling reaction can vary significantly based on these conditions. For analogous Sonogashira couplings involving substituted thiazoles and arylacetylenes, yields can range from moderate to excellent. For example, the coupling of iodinated heterocycles with various alkynes has been reported to proceed with good to excellent yields (72% to 92%). researchgate.net Optimization studies for the coupling of aryl bromides with 2-methylbut-3-yn-2-ol showed that using Pd(OAc)₂ with P(p-tol)₃ and DBU as the base at 80 °C can lead to good yields. rsc.org A specific example of a Sonogashira coupling of a halo-azine with p-tolylacetylene using a Pd(PPh₃)₂Cl₂/CuI catalytic system in triethylamine and THF resulted in yields of 84-88%. nih.gov

The table below summarizes typical conditions that can be adapted and optimized for the synthesis of this compound based on related literature.

EntryHalide (RX)AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
14-Iodo-2-methylthiazolem-TolylacetylenePd(PPh₃)₂Cl₂ (2-5)CuI (5-10)TriethylamineTHF/Et₃NRT - 60>80 (Est.) nih.govresearchgate.net
24-Bromo-2-methylthiazolem-TolylacetylenePd(OAc)₂ (3) / P(p-tol)₃ (6)-DBUTHF80>70 (Est.) rsc.org
34-Iodo-2-methylthiazolem-Tolylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT>90 (Est.) preprints.org
44-Bromo-2-methylthiazolem-TolylacetylenePd(PPh₃)₄ (5)CuI (10)TriethylamineDMF100>60 (Est.)[General]

Est. = Estimated based on analogous reactions.

Advanced Structural Elucidation and Conformational Analysis of 2 Methyl 4 M Tolylethynyl Thiazole

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure, connectivity, and electronic properties. For 2-Methyl-4-(m-tolylethynyl)thiazole, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible spectroscopy provides a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights (beyond basic identification)

NMR spectroscopy offers profound insights into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the aromatic/heteroaromatic protons.

Thiazole (B1198619) Ring: The proton at the C5 position of the thiazole ring is anticipated to appear as a singlet in the aromatic region, typically around δ 7.0-7.5 ppm.

Methyl Groups: The 2-methyl group attached to the thiazole ring would likely produce a sharp singlet at approximately δ 2.7 ppm. The methyl group on the tolyl ring is expected as a singlet around δ 2.4 ppm.

Tolyl Ring: The four aromatic protons on the m-tolyl ring would present as a complex multiplet pattern in the δ 7.1-7.4 ppm range, characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms.

Alkynyl Carbons: The two carbons of the ethynyl (B1212043) (C≡C) linker are a key feature. These sp-hybridized carbons are expected to resonate in the range of δ 80-100 ppm. rsc.org

Thiazole Ring: The carbon atoms of the thiazole ring would have characteristic shifts. Based on analogs like 2-methyl-4-phenylthiazole, C2 is expected around δ 165 ppm, C4 around δ 145 ppm, and C5 around δ 115 ppm. asianpubs.org

Tolyl & Methyl Carbons: The carbons of the tolyl ring would appear between δ 120-140 ppm, with the methyl carbons (on the thiazole and tolyl rings) appearing upfield, typically between δ 15-25 ppm.

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): Would reveal scalar couplings between protons on the tolyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds. This would be crucial for confirming the connectivity between the tolyl ring, the ethynyl linker, and the thiazole ring. For instance, correlations would be expected between the tolyl protons and the alkynyl carbons, and between the C5-proton of the thiazole and the alkynyl carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (Based on data from analogous compounds)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Thiazole-C2-CH₃~2.7 (s)~19
Thiazole-C5-H~7.3 (s)~115
Tolyl-CH₃~2.4 (s)~21
Tolyl-Ar-H~7.1-7.4 (m)~128-138
Ethynyl (-C≡C-)-~85, ~95
Thiazole-C2-~165
Thiazole-C4-~148
Tolyl-C-ipso (alkyne)-~123
Tolyl-C-ipso (methyl)-~138
s = singlet, m = multiplet

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The key expected vibrational modes for this compound are:

C≡C Stretch: A sharp, medium-to-weak intensity band characteristic of the alkyne group is expected in the 2100-2260 cm⁻¹ region. For similar internal alkynes, this peak can be weak, but its presence is a definitive marker for the ethynyl linker. A reported analog, 4-(cyclopropylethynyl)-2-(methylthio)pyridine, shows a C≡C stretch at 2224 cm⁻¹. rsc.org

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching on the tolyl and thiazole rings.

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the two methyl groups.

C=N and C=C Stretch: The thiazole ring contains C=N and C=C bonds, which would produce complex stretching vibrations in the 1500-1650 cm⁻¹ region, overlapping with the aromatic C=C stretching of the tolyl ring.

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiazole ring are typically found in the fingerprint region, usually between 600-800 cm⁻¹.

Expected Characteristic FTIR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C≡C StretchAlkyne2100 - 2260
Aromatic C-H StretchAryl, Thiazole3000 - 3100
Aliphatic C-H StretchMethyl2850 - 3000
C=N / C=C Ring StretchThiazole, Aryl1500 - 1650
C-H Bending (out-of-plane)Aryl700 - 900
C-S StretchThiazole600 - 800

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

For this compound (C₁₃H₁₁NS), the exact molecular weight is approximately 213.06 Da. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at this m/z value, confirming the molecular formula.

Fragmentation Pathways: Under electron impact (EI) ionization, the molecule is expected to fragment in predictable ways.

Thiazole Ring Cleavage: A common fragmentation pattern for arylthiazoles is the cleavage of the thiazole ring. nih.gov This could involve the loss of HCN or CH₃CN, leading to sulfur-containing radical cations.

Loss of Methyl Group: A fragment corresponding to the loss of a methyl radical (CH₃•) from the thiazole ring ([M-15]⁺) is a likely pathway.

Benzylic-type Cleavage: Although not a classic benzylic position, cleavage at the bond between the tolyl ring and the alkyne or the alkyne and the thiazole could occur.

Formation of Tropylium (B1234903) Ion: Fragmentation of the tolyl group could lead to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.

The fragmentation pattern helps to piece together the different structural components of the molecule, confirming the presence of the tolyl, ethynyl, and 2-methylthiazole (B1294427) moieties.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. The structure of this compound, with its conjugated system spanning the tolyl ring, ethynyl linker, and thiazole ring, is expected to absorb in the UV region.

π→π Transitions:* Strong absorption bands are anticipated, likely in the 250-350 nm range, corresponding to π→π* transitions within the extended conjugated system. Similar thiazole derivatives show absorption maxima in this region. researchgate.netrsc.org

n→π Transitions:* Weaker absorptions corresponding to n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring, may also be observed, often as a shoulder on the main π→π* absorption band.

Fluorescence Spectroscopy: Molecules with extended conjugated systems and rigid structures are often fluorescent. It is probable that this compound would exhibit fluorescence upon excitation at its absorption maximum. The emission spectrum would be Stokes-shifted to a longer wavelength than the absorption spectrum. The specific emission wavelength and quantum yield would depend on the molecule's conformational rigidity and the nature of its lowest excited state. Studies on similar 1,3,4-thiadiazole (B1197879) analogs show they can be highly fluorescent. uzh.ch

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate data on bond lengths, bond angles, and dihedral angles, confirming the molecular geometry and revealing how molecules pack in the solid state.

While no specific crystal structure for this compound has been publicly reported, we can infer its structural parameters from data on related compounds.

Determination of Bond Lengths, Angles, and Dihedral Angles

If a single crystal were analyzed, the following information would be obtained:

Bond Lengths: The C≡C triple bond would be approximately 1.20 Å. The C-S and C-N bonds within the thiazole ring would have lengths intermediate between single and double bonds (e.g., C-S ~1.72 Å, C=N ~1.32 Å), reflecting the ring's aromatic character.

Bond Angles: The geometry around the sp-hybridized alkynyl carbons would be linear (180°). The internal angles of the five-membered thiazole ring would be approximately 108-115°.

Typical Bond Lengths and Angles for Structural Fragments (Based on crystallographic data of analogous structures)

ParameterBond/AngleTypical Value
Bond Lengths (Å)
C≡C (Alkyne)1.20 Å
C-S (Thiazole)1.72 Å
C=N (Thiazole)1.32 Å
C-C (Aromatic)1.39 Å
C-C (sp-sp²)1.43 Å
Bond Angles (°)
C-C≡C178 - 180°
C-S-C (Thiazole)~90°
N-C-S (Thiazole)~115°

Analysis of Crystal Packing and Supramolecular Assemblies

No crystallographic data for this compound has been deposited in scientific databases. Consequently, an analysis of its crystal packing, including unit cell parameters, space group, and the arrangement of molecules within the crystal lattice, cannot be provided. Similarly, there is no information regarding the formation of any supramolecular assemblies driven by intermolecular forces.

Investigation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

A detailed investigation into the specific intramolecular hydrogen bonds and other non-covalent interactions, such as π-π stacking or van der Waals forces, within the molecular structure of this compound has not been reported in the scientific literature. Computational studies or experimental analyses that would elucidate these features are not available.

Chiroptical Properties

There is no information available regarding the synthesis or study of chiral derivatives of this compound. As a result, a discussion of its chiroptical properties, which would include analyses like circular dichroism or optical rotatory dispersion, is not applicable at this time.

Chemical Reactivity and Functionalization of 2 Methyl 4 M Tolylethynyl Thiazole

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in 2-Methyl-4-(m-tolylethynyl)thiazole is an aromatic system whose reactivity is influenced by the nitrogen and sulfur heteroatoms, as well as the methyl and tolylethynyl substituents. The nitrogen atom tends to decrease the electron density of the ring, particularly at the C-2 position, while the sulfur atom can act as an electron donor. youtube.com The C-2 methyl group is an electron-donating group, which can influence the regioselectivity of certain reactions.

Electrophilic Aromatic Substitution (e.g., at C-5)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic compounds. For the thiazole ring, these reactions are generally less facile than for benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups can facilitate substitution. In the case of this compound, the C-2 methyl group is an electron-donating substituent that activates the ring towards electrophilic attack.

The most likely site for electrophilic attack on the thiazole ring is the C-5 position. youtube.com This is because the electron-donating C-2 methyl group directs incoming electrophiles to this position. Common electrophilic substitution reactions like halogenation (e.g., bromination) and sulfonation would be expected to yield the corresponding 5-substituted derivative. youtube.com The reaction proceeds through a carbocation intermediate, known as a sigma complex, where the aromaticity of the thiazole ring is temporarily disrupted. libretexts.org Subsequent deprotonation restores the aromatic system. libretexts.org

Nucleophilic Attack and Deprotonation Reactions (e.g., at C-2)

The thiazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 position. youtube.comnih.gov This is further enhanced if the ring nitrogen is quaternized. While the C-2 position in the title compound is substituted with a methyl group, the protons of this methyl group exhibit enhanced acidity.

Deprotonation at the C-2 methyl group can be achieved using strong bases like organolithium compounds. youtube.com This generates a carbanion that is a potent nucleophile. This nucleophilic center can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, providing a pathway to extend the carbon chain at the C-2 position. youtube.com

N-Alkylation and Thiazolium Salt Formation

The lone pair of electrons on the nitrogen atom (N-3) of the thiazole ring makes it nucleophilic and susceptible to alkylation. Reaction with alkyl halides, such as methyl iodide, results in the formation of a quaternary N-alkylthiazolium salt. youtube.comorgoreview.com These salts are important for several reasons. The quaternization of the nitrogen atom significantly increases the acidity of the proton at the C-2 position, and in the case of 2-methyl substituted thiazoles, the protons of the methyl group. youtube.com Deprotonation of these N-alkyl thiazolium salts can generate N-heterocyclic carbenes, which are widely used as ligands in organometallic catalysis. orgoreview.com Thiazolium salts themselves are also utilized as catalysts in reactions like the benzoin (B196080) condensation and the Stetter reaction. orgoreview.comlibretexts.org

Transformations Involving the Ethynyl (B1212043) Group

The (m-tolylethynyl) substituent provides a second major site for chemical reactions. The carbon-carbon triple bond is an electron-rich functional group that readily undergoes addition reactions and can participate in various metal-catalyzed cross-coupling reactions.

Hydration, Halogenation, and Hydroamination of the Alkyne

Hydration: The addition of water across the alkyne triple bond, known as hydration, typically yields a ketone. For an unsymmetrical internal alkyne like this compound, hydration can lead to a mixture of two regioisomeric ketones. chemistrysteps.comyoutube.com The reaction is often catalyzed by acids, frequently in the presence of a mercury(II) salt (e.g., HgSO₄) to promote the reaction. chemistrysteps.comlibretexts.orgresearchgate.net The mechanism involves the formation of an enol intermediate which rapidly tautomerizes to the more stable keto form. youtube.comnih.gov Gold complexes are also highly effective catalysts for alkyne hydration, often providing high yields under mild conditions. orgoreview.commdpi.comrsc.orgacs.orgrsc.org The regioselectivity of the hydration of internal aryl alkynes can be challenging, but some catalytic systems have been developed to favor the formation of α-aryl ketones. researchgate.net

Halogenation: Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in an addition reaction. libretexts.org The reaction with one equivalent of a halogen typically proceeds through a bridged halonium ion intermediate, resulting in the anti-addition of the two halogen atoms to form a trans-dihaloalkene. chemistrysteps.comacs.org If a second equivalent of the halogen is used, the resulting alkene can undergo further halogenation to yield a tetrahaloalkane. chemistrysteps.com

Hydroamination: The addition of an N-H bond of an amine across the alkyne is known as hydroamination. This reaction is a powerful, atom-economical method for synthesizing enamines and imines. For internal alkynes, this transformation is typically catalyzed by transition metals, with gold and copper catalysts being particularly prevalent. mdpi.com Gold-catalyzed hydroamination of internal alkynes can proceed with high regio- and stereoselectivity. fiveable.me Copper-catalyzed systems have also been developed for the intermolecular hydroamination of internal alkynes with various amines. mdpi.com The regioselectivity often favors the formation of the Markovnikov or anti-Markovnikov product depending on the specific catalyst and substrates used.

Table 1: Examples of Catalytic Systems for Hydroamination of Internal Alkynes

Catalyst System Nucleophile (Amine) Alkyne Type Key Features Reference
Gold(I) with P,N-ligand / AgB(C₆F₅)₄ Dialkylamines Unsymmetrical internal aryl acetylenes Good to excellent yields with moderate to excellent regioselectivity and complete stereoselectivity for E-enamines. researchgate.net
Gold(I) / Microwave heating Azoles Internal alkynes Effective synthesis of (Z)-functionalised vinylazoles with high regio-, chemo-, and stereoselectivity under solvent-free conditions. fiveable.me
Copper acetate (B1210297) / DTBM-SEGPHOS Dibenzyl-O-benzoylhydroxylamine Aryl-substituted internal alkynes Excellent regioselectivity and complete stereoselectivity for (E)-enamines. Tolerates various functional groups.
Copper(II) triflate (Cu(OTf)₂) Various amines Aryl and trifluoromethyl group substituted internal alkynes Ligand-free system; product amine derivatives obtained in good yields after reduction. mdpi.com
NHC-Gold(I) complexes / AgSbF₆ Arylamines Phenylacetylene (B144264) Highly regioselective formation of Markovnikov products (imines). rsc.org

Cross-Coupling Reactions (e.g., Sonogashira, Heck) for Further Functionalization

The core structure of this compound is itself a product of a cross-coupling reaction, most likely a Sonogashira coupling. This class of reactions, along with others like the Heck reaction, provides powerful tools for creating carbon-carbon bonds and further modifying the molecule.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net The synthesis of this compound would typically involve the coupling of a halogenated thiazole (e.g., 4-iodo-2-methylthiazole) with m-tolylethyne, or conversely, 4-ethynyl-2-methylthiazole (B9494) with an m-tolyl halide (e.g., 3-iodotoluene). This reaction is fundamental to building the molecular framework. While the ethynyl group in the title compound is internal, modifications could be envisioned. For instance, if the tolyl group were functionalized with a halide, a second Sonogashira coupling could be performed to introduce another alkynyl substituent.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. youtube.com While not directly involving the alkyne group, this reaction is highly relevant for functionalizing the aryl components of the molecule. For example, if the m-tolyl group of this compound were replaced with a brominated aryl group, a Heck reaction could be used to attach various alkene-containing moieties, significantly increasing molecular complexity. youtube.comrsc.org

Cycloaddition Reactions Involving the Alkyneacs.org

The internal alkyne functional group within this compound serves as a reactive site for various cycloaddition reactions, facilitating the creation of complex molecular structures. These reactions are pivotal in synthesizing novel heterocyclic compounds.

A significant reaction is the [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition involving an azide (B81097) and the alkyne to form a 1,2,3-triazole. chemeurope.comwikipedia.org This reaction can be catalyzed by copper(I), which typically yields 1,4-disubstituted triazoles regioselectively. wikipedia.orgorganic-chemistry.org Another catalytic option, ruthenium, leads to the formation of 1,5-disubstituted triazoles. organic-chemistry.org These cycloaddition reactions are valued for their high yield and stereospecificity. nih.govnih.gov

Another key reaction is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne acts as a dienophile, reacting with a conjugated diene to form a substituted cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orglibretexts.org The reactivity of the dienophile in these reactions is often enhanced by the presence of electron-withdrawing groups. organic-chemistry.org

Furthermore, [2+2+2] cycloadditions can occur, typically catalyzed by transition metals, which involve the co-cyclotrimerization of the alkyne with other unsaturated molecules.

Reactivity of the Methyl Group at C-2

The methyl group at the C-2 position of the thiazole ring is acidic, allowing for deprotonation by a strong base. nih.govwikipedia.org This creates a nucleophilic carbanion that can engage in various carbon-carbon bond-forming reactions. nih.govpharmaguideline.com

Condensation Reactions with Carbonyl Compoundsresearchgate.netyoutube.comrsc.org

The C-2 methyl group of this compound is capable of undergoing condensation reactions with various aldehydes and ketones. pharmaguideline.comnih.govlatech.edu This reaction is typically initiated by a strong base, which deprotonates the methyl group, forming a reactive nucleophile. This nucleophile then attacks the carbonyl carbon of an aldehyde or ketone. latech.edu Such reactions are fundamental in forming larger molecules from smaller units. libretexts.org The scope of this reaction includes a wide range of carbonyl compounds, and it has been utilized in the synthesis of various biologically active molecules. tku.edu.tw

Carbonyl CompoundBaseProduct
BenzaldehydeLDA2-(2-phenylvinyl)-4-(m-tolylethynyl)thiazole
Acetonen-BuLi2-(prop-1-en-2-yl)-4-(m-tolylethynyl)thiazole
4-NitrobenzaldehydeLDA2-(2-(4-nitrophenyl)vinyl)-4-(m-tolylethynyl)thiazole
Cyclohexanonen-BuLi2-(cyclohex-1-en-1-yl)-4-(m-tolylethynyl)thiazole

Oxidation and Other Functional Group Interconversionsyoutube.com

The C-2 methyl group can be transformed into other functional groups through various reactions. Oxidation of the methyl group can yield a carboxylic acid or an aldehyde. nih.gov For instance, oxidation of a methyl group on a thiazole ring can be achieved to form an aldehyde. nih.gov The resulting functionalized thiazoles are versatile intermediates for further synthetic modifications.

Other interconversions include halogenation of the methyl group, which produces reactive electrophiles suitable for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups.

Synthesis of Structural Analogs and Derivatives

The structure of this compound allows for the straightforward creation of structural analogs and derivatives through modifications at different positions.

Modulation of the Ethynyl-Toly Group

The ethynyl-tolyl group can be modified to create a diverse range of analogs. A common method for this is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is typically conducted under mild conditions, such as at room temperature and with a mild base. wikipedia.org By using different terminal alkynes in the Sonogashira coupling with a 2-methyl-4-halothiazole, various aryl or vinyl groups can be introduced at the C-4 position. nih.govbeilstein-journals.org

C-4 SubstituentSynthetic MethodPrecursors
-(C≡C)-PhSonogashira Coupling2-Methyl-4-iodothiazole, Phenylacetylene
-(C≡C)-(p-methoxyphenyl)Sonogashira Coupling2-Methyl-4-iodothiazole, 4-Ethynylanisole
-(C≡C)-(p-nitrophenyl)Sonogashira Coupling2-Methyl-4-iodothiazole, 1-Ethynyl-4-nitrobenzene
-(CH=CH)-PhStille Coupling2-Methyl-4-iodothiazole, (E)-Tributyl(2-phenylvinyl)stannane

Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be significantly influenced by the introduction of substituents on either the thiazole or the tolyl ring. The electronic properties of these substituents play a crucial role.

Electron-donating groups on the tolyl ring increase the electron density of the alkyne, making it more susceptible to electrophilic attack. msu.edu Conversely, electron-withdrawing groups decrease the alkyne's electron density, enhancing its reactivity towards nucleophiles. msu.edulibretexts.org The reactivity of the thiazole ring itself is also affected by substituents. For example, an electron-donating group at the C-2 position can facilitate electrophilic attack at the C-5 position. pharmaguideline.com The position of substituents is a key factor; for instance, in 2-halogenothiazoles, the C-2 position is more reactive towards nucleophilic substitution than the C-4 or C-5 positions. sciepub.com Theoretical calculations have shown that spectroscopic properties of some thiazole derivatives are more sensitive to electron-withdrawing substituents than electron-donating ones. acs.org

Computational and Theoretical Studies of 2 Methyl 4 M Tolylethynyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for exploring the intricacies of molecular systems. For 2-Methyl-4-(m-tolylethynyl)thiazole, these calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of its electronic landscape and chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. By employing hybrid functionals like B3LYP with appropriate basis sets such as 6-31G(d,p), researchers can model the geometric and electronic properties of thiazole (B1198619) derivatives with high precision. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical stability and reactivity. nih.gov

Table 1: Representative HOMO-LUMO Energy Levels and Energy Gaps for Thiazole Derivatives (Calculated using DFT/B3LYP) | Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | | :--- | :--- | :--- | :--- | | Thiazole | -6.89 | -0.75 | 6.14 | | 2-Methylthiazole (B1294427) | -6.75 | -0.68 | 6.07 | | 4-Phenylthiazole | -6.52 | -1.23 | 5.29 | | Representative data based on analogous compounds. |

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP surface illustrates the electrostatic potential at different points on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

For thiazole derivatives, the nitrogen atom of the thiazole ring is generally a region of negative electrostatic potential, making it a likely site for interaction with electrophiles. The hydrogen atoms and other electron-deficient regions will show positive potential. The tolyl and ethynyl (B1212043) substituents in this compound will further modulate this potential map, influencing the molecule's intermolecular interactions.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

Local reactivity descriptors, such as the Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are crucial for predicting the regioselectivity of chemical reactions.

Table 2: Representative Global Reactivity Descriptors for a Thiazole Derivative | Descriptor | Value (eV) | | :--- | :--- | | Electronegativity (χ) | 3.87 | | Chemical Hardness (η) | 2.645 | | Global Electrophilicity Index (ω) | 2.83 | | Representative data based on analogous compounds. |

Conformational Analysis and Torsional Barriers of the Ethynyl-Toly Group

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the thiazole ring, the ethynyl linker, and the m-tolyl group. The rotation of the tolyl group relative to the ethynyl-thiazole plane is of particular interest as it can influence the extent of π-conjugation and, consequently, the electronic and optical properties of the molecule.

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle of the rotating group. This analysis reveals the most stable conformers and the energy barriers to rotation. For aryl-ethynyl systems, the rotational barriers are generally low, suggesting that multiple conformations may be accessible at room temperature. biomedres.us The presence of the methyl group on the tolyl ring can introduce a modest steric hindrance that may influence the preferred conformation.

Aromaticity Analysis of the Thiazole Ring

The thiazole ring is an aromatic heterocycle, and its degree of aromaticity can be quantified using various computational indices. nih.gov The aromatic character of the thiazole ring in this compound is a key determinant of its stability and reactivity.

Commonly used methods for aromaticity analysis include:

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. Negative NICS values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

These analyses consistently show that the thiazole ring possesses significant aromatic character, which is expected to be maintained in this compound. wikipedia.org The substituents may cause minor perturbations in the electron delocalization within the ring, but the fundamental aromatic nature remains.

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules. By calculating these properties for known, related thiazole derivatives, a high degree of confidence can be achieved in the predicted spectra for this compound.

The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), can predict these vibrational frequencies with good accuracy. dntb.gov.uaacs.orgresearchgate.net The calculated frequencies are often scaled to better match experimental data. dntb.gov.uaresearchgate.net

For this compound, characteristic vibrational frequencies are expected for the thiazole ring, the methyl group, the tolyl group, and the ethynyl linker. The table below presents a selection of predicted vibrational frequencies for a representative 2-methyl-4-arylthiazole, which serves as a model for the target compound.

Vibrational ModePredicted Frequency (cm⁻¹)Description
C-H stretch (aromatic)3100-3000Stretching of C-H bonds on the tolyl and thiazole rings.
C-H stretch (methyl)2980-2900Symmetric and asymmetric stretching of C-H bonds in the methyl group.
C≡C stretch (ethynyl)2240-2100Stretching of the carbon-carbon triple bond.
C=N stretch (thiazole)1650-1550Stretching of the carbon-nitrogen double bond within the thiazole ring. mdpi.com
C=C stretch (thiazole/aryl)1600-1450Stretching of carbon-carbon double bonds in the aromatic rings.
C-S stretch (thiazole)900-700Stretching of the carbon-sulfur bonds in the thiazole ring.

The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a widely used and reliable approach for predicting NMR chemical shifts. These calculations can provide valuable information for structural elucidation.

The predicted ¹H and ¹³C NMR chemical shifts for this compound would show distinct signals for each unique proton and carbon environment. The table below provides representative predicted chemical shifts for a 2-methyl-4-arylthiazole analog.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
Thiazole-H7.0 - 7.5
Tolyl-H (aromatic)7.0 - 7.8
Methyl-H (on thiazole)2.5 - 2.8
Methyl-H (on tolyl)2.3 - 2.5

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Thiazole-C2160 - 170
Thiazole-C4145 - 155
Thiazole-C5110 - 120
Ethynyl-C80 - 100
Tolyl-C (aromatic)120 - 140
Methyl-C (on thiazole)18 - 22
Methyl-C (on tolyl)20 - 23

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are typically employed to study the dynamic behavior of molecules, particularly in condensed phases or when interacting with other molecules or surfaces. For a relatively small molecule like this compound in isolation, MD simulations are less common. However, they would be highly relevant for studying its behavior in larger assemblies, such as in the solid state to understand crystal packing forces, or its interaction with non-biological surfaces like those of nanomaterials or catalysts. In such scenarios, MD simulations could provide insights into intermolecular interactions, diffusion, and the orientation of the molecule on the surface.

Applications of 2 Methyl 4 M Tolylethynyl Thiazole As a Chemical Tool or Precursor

Role as a Chemical Probe or Reagent in Organic Synthesis

The 2-methylthiazole (B1294427) moiety is a recognized building block in the synthesis of a variety of biologically active molecules and pharmaceuticals. chemimpex.com The reactivity of the thiazole (B1198619) ring, coupled with the functional handles provided by the methyl and tolylethynyl groups, allows for its use as a versatile reagent in organic synthesis. The terminal alkyne, in particular, is a key functional group that can participate in a wide array of chemical transformations.

The presence of the ethynyl (B1212043) group makes 2-Methyl-4-(m-tolylethynyl)thiazole a suitable candidate for use in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the thiazole moiety to other molecules containing an azide (B81097) group, facilitating the synthesis of more complex structures. Furthermore, the alkyne can undergo various other transformations, including Sonogashira coupling, hydroamination, and cycloaddition reactions, making it a valuable tool for medicinal chemists and synthetic organic chemists.

The 2-methylthiazole core itself can be further functionalized. The methyl group can potentially be deprotonated to form a nucleophile, enabling chain extension or the introduction of other functional groups. The thiazole ring can also undergo electrophilic substitution reactions, although the substitution pattern is influenced by the existing substituents. These reactive sites make the compound a versatile scaffold for the construction of diverse molecular architectures.

Precursor in Materials Science

The structural characteristics of this compound make it a promising precursor for the synthesis of novel materials. The rigid and linear nature of the ethynyl linker, combined with the aromatic character of the thiazole and tolyl groups, suggests its potential for incorporation into conjugated polymers. Such polymers, derived from the polymerization of the alkyne functionality, could be explored for their use in various material applications without direct mention of specific physical properties like conductivity or optical activity.

The ability to form extended π-conjugated systems through the polymerization of the tolylethynylthiazole monomer is a key feature. These polymeric materials could possess unique structural and electronic properties stemming from the alternating thiazole and tolyl units along the polymer backbone. The m-tolyl group can also influence the solubility and processing characteristics of the resulting polymers, which is a critical consideration in materials science. Moreover, the thiazole ring, with its heteroatoms, can provide sites for post-polymerization modification, allowing for the fine-tuning of the material's properties. The use of such precursors could lead to the development of materials with tailored functionalities for a range of technological applications. For instance, solutions of related polysilylureas have been used to cast tough, clear, colorless films and spin fibers. google.com

Ligand Design in Catalysis

The nitrogen and sulfur atoms within the thiazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. fabad.org.tr This characteristic allows the molecule to function as a ligand in the design of novel catalysts. The strategic integration of thiazoles with transition metals can lead to the formation of complexes with catalytic prowess. fabad.org.tr The coordination of a metal center to the thiazole can modulate its electronic properties and create a specific steric environment, which are crucial factors in determining the activity and selectivity of a catalyst.

The alkynyl group can also participate in metal coordination. rsc.org The π-system of the carbon-carbon triple bond can interact with transition metals, leading to the formation of π-complexes. rsc.org This dual-coordination capability, involving both the thiazole ring and the ethynyl linker, could lead to the formation of stable and well-defined metal complexes. The m-tolyl group provides steric bulk, which can be used to control the access of substrates to the metal center, thereby influencing the outcome of a catalytic reaction. These features make this compound an interesting candidate for the development of new homogeneous or heterogeneous catalysts for a variety of organic transformations.

Photophysical Applications

Thiazole-containing compounds are known to exhibit interesting photophysical properties. nih.gov The extended π-conjugated system in this compound, which encompasses the tolyl group, the ethynyl linker, and the thiazole ring, suggests that this molecule may have potential applications in the field of photophysics. The absorption and emission of light by such molecules are dependent on their electronic structure, which can be tuned by modifying the substituents.

The rigid structure of the molecule is beneficial for photophysical applications as it can reduce non-radiative decay pathways, potentially leading to more efficient light emission. The interaction between the electron-donating and electron-accepting parts of the molecule can also give rise to intramolecular charge transfer (ICT) states upon photoexcitation, which can influence its photophysical behavior. While specific light-emitting or absorbing properties are not detailed, the general structural motifs present in this compound are consistent with those found in molecules explored for various photophysical applications. The study of related thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that their photophysical properties are a function of their molecular packing in the solid state. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of 2-Methyl-4-(m-tolylethynyl)thiazole is expected to focus on the development of novel and sustainable routes that offer improvements in terms of atom economy, energy efficiency, and waste reduction. bohrium.combepls.com

Current synthetic approaches likely rely on established methods such as the Hantzsch thiazole (B1198619) synthesis followed by a Sonogashira coupling. While effective, these methods often involve harsh reaction conditions, toxic reagents, and multi-step procedures. nih.gov Future investigations could explore one-pot multicomponent reactions, which streamline the synthetic process by combining multiple reaction steps into a single operation, thereby reducing solvent usage and purification efforts. acs.org

The use of green catalysts, such as reusable nano-catalysts or biocatalysts, presents another promising avenue. nih.gov For instance, the development of a heterogeneous catalyst for the Sonogashira coupling step could simplify product purification and catalyst recovery. Furthermore, exploring alternative energy sources like microwave or ultrasound irradiation could lead to shorter reaction times and improved yields. bepls.com The principles of green chemistry, including the use of safer solvents and the design of inherently safer chemical processes, will be paramount in these endeavors. bohrium.com

A comparative analysis of potential sustainable synthetic routes is presented in the table below:

Synthetic StrategyPotential AdvantagesKey Research Challenges
One-Pot Multicomponent SynthesisReduced reaction time, solvent usage, and purification steps.Optimization of reaction conditions to ensure high yields and selectivity.
Green Catalysis (e.g., nano-catalysts)Catalyst reusability, reduced metal contamination in the final product.Catalyst deactivation and leaching studies.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate scope limitations.
Microwave/Ultrasound-Assisted SynthesisAccelerated reaction rates, improved yields.Scale-up feasibility and equipment specialization.

Exploration of Unconventional Reactivity Patterns

The conjugated system formed by the thiazole ring and the tolylethynyl group in this compound suggests a rich and potentially underexplored reactivity profile. Future research should delve into unconventional reaction pathways that go beyond the standard transformations of the individual functional groups.

A particularly interesting area for exploration is the participation of the thiazole-alkyne scaffold in various cycloaddition reactions. nih.govlibretexts.org For instance, [3+2] cycloaddition reactions with various 1,3-dipoles could lead to the formation of novel, complex heterocyclic systems with potential applications in medicinal chemistry and materials science. youtube.comyoutube.com The regioselectivity and stereoselectivity of these reactions would be of fundamental interest. nih.gov

Furthermore, the investigation of photochemical and thermal rearrangements could uncover novel molecular architectures. The electronic properties of the tolyl group can be expected to influence the reactivity of the alkyne, potentially leading to unique reaction outcomes compared to other arylethynylthiazoles.

Advanced Characterization Techniques for Dynamic Processes

A comprehensive understanding of the structure-property relationships of this compound requires the application of advanced characterization techniques. While standard spectroscopic methods like NMR, IR, and mass spectrometry are essential for routine characterization, future research could benefit from more sophisticated approaches to probe dynamic processes and subtle structural features. nih.govnih.govsapub.org

Dynamic NMR (DNMR) spectroscopy could be employed to study conformational changes and restricted bond rotations within the molecule, providing insights into its flexibility and the energy barriers associated with these processes. researchgate.net In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) or Raman spectroscopy, could be used to monitor the progress of synthetic reactions in real-time, allowing for the identification of transient intermediates and the optimization of reaction conditions. researchgate.net

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide information on the three-dimensional shape of the molecule in the gas phase. A summary of relevant characterization techniques is provided below:

TechniqueInformation GainedPotential Application for this compound
Dynamic NMR (DNMR)Conformational dynamics, rotational barriers.Understanding molecular flexibility and its impact on receptor binding or material properties.
In-situ FTIR/RamanReal-time reaction monitoring, intermediate identification.Optimization of synthetic routes and mechanistic studies.
Ion Mobility-Mass SpectrometryGas-phase conformation and shape.Correlation of molecular shape with biological activity or material function.
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals, connectivity.Complete structural elucidation and confirmation of synthesis. ipb.ptresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic routes from the laboratory to larger-scale production necessitates the adoption of modern manufacturing technologies. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and reproducibility. mdpi.combeilstein-journals.org

Future research should focus on adapting the synthesis of this compound to continuous flow systems. nih.gov This would involve the development of robust protocols for key reactions, such as the Sonogashira coupling, in a flow reactor. The precise control over reaction parameters (temperature, pressure, residence time) afforded by flow chemistry can lead to improved yields, selectivity, and safety, particularly for exothermic or hazardous reactions.

Furthermore, the integration of automated synthesis platforms could enable the rapid generation of a library of analogs of this compound. nih.gov This high-throughput synthesis approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for the systematic investigation of the impact of substituents on the material properties of this class of compounds. rsc.org

Expanding Theoretical Understanding of Thiazole-Alkyne Interactions

Computational chemistry provides a powerful lens through which to understand the electronic structure, reactivity, and spectroscopic properties of molecules. kbhgroup.in Future theoretical studies on this compound should aim to provide a deeper understanding of the intricate interactions between the thiazole ring and the tolylethynyl moiety.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption and emission spectra, which is crucial for understanding its photophysical properties and potential applications in areas such as organic electronics. Furthermore, computational modeling can be used to investigate the mechanisms of the unconventional reactions proposed in section 7.2, helping to rationalize experimental observations and guide the design of new experiments.

Q & A

Q. What are the common synthetic routes for 2-Methyl-4-(m-tolylethynyl)thiazole, and how are intermediates characterized?

The synthesis of thiazole derivatives typically involves cyclocondensation reactions. For example, thiazole cores can be constructed via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides under basic conditions . Key intermediates, such as halogenated precursors (e.g., 2-(chloromethyl)-4-(4-nitrophenyl)thiazole), are often used to introduce functional groups via nucleophilic substitution or cross-coupling reactions . Characterization relies on IR spectroscopy (to confirm C-S and C≡C stretches) and NMR (to resolve methyl, thiazole, and aryl protons). Elemental analysis and chromatographic methods (TLC/HPLC) verify purity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Post-synthesis validation includes:

  • Melting point analysis to confirm crystallinity and consistency with literature values (e.g., derivatives like 9c in show >280°C melting points).
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F if applicable) to assign substituent positions and detect regioisomeric impurities .
  • HPLC with UV detection to quantify residual solvents or unreacted precursors .

Q. What preliminary biological assays are recommended for evaluating thiazole derivatives like this compound?

Initial screening often focuses on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., compounds in showed MIC values <1 µg/mL for certain pathogens).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to diseases (e.g., EGFR or HIV-1 protease) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in cross-coupling reactions?

Optimization strategies include:

  • Catalyst screening : Pd(PPh₃)₄ or CuI for Sonogashira couplings, with ligand additives (e.g., P(o-tol)₃) to suppress homocoupling .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl halides and alkynes.
  • Temperature control : Reactions at 80–100°C balance rate and side-product formation. For example, biphenyl derivatives in were synthesized in dry acetone under reflux .
  • In situ monitoring : FTIR or Raman spectroscopy tracks alkyne consumption .

Q. How should researchers resolve contradictory data in structure-activity relationships (SAR) for thiazole-based compounds?

Conflicting SAR outcomes arise from:

  • Bioassay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and use internal controls (e.g., ciprofloxacin for bacteria).
  • Electron-withdrawing/donating effects : Meta-substituted aryl groups (e.g., -NO₂ in ) may enhance antibacterial activity but reduce solubility, skewing IC₅₀ values .
  • Conformational analysis : Molecular docking (e.g., AutoDock Vina) identifies binding poses inconsistent with assay results. For example, 9c in showed strong docking scores but moderate in vitro efficacy, suggesting off-target interactions .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition. Thiazoles with LogP >3 may require formulation adjustments .
  • Molecular dynamics (MD) simulations : Assess stability in lipid bilayers or protein binding pockets (e.g., 20 ns simulations in GROMACS) .
  • QSAR modeling : Use descriptors like topological polar surface area (TPSA) to correlate with bioavailability .

Q. How can researchers validate hypothesized mechanisms of action for thiazole derivatives in disease models?

  • Gene expression profiling : RNA-seq or qPCR to identify pathways modulated by the compound (e.g., apoptosis genes in cancer cells) .
  • Protein binding assays : Surface plasmon resonance (SPR) or ITC to measure affinity for targets like tubulin or topoisomerases .
  • Mutagenesis studies : CRISPR-edited cell lines to confirm target specificity (e.g., EGFR mutants resistant to inhibition) .

Methodological Considerations

  • Contradictory biological data : Cross-validate using orthogonal assays (e.g., SPR + cellular thermal shift assay) .
  • Scale-up challenges : Transition from batch to flow chemistry for hazardous intermediates (e.g., chloromethyl thiazoles in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.